molecular formula C20H19FN4O3S B2524619 N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-fluorophenylsulfonamido)propanamide CAS No. 2034208-82-5

N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-fluorophenylsulfonamido)propanamide

Cat. No. B2524619
CAS RN: 2034208-82-5
M. Wt: 414.46
InChI Key: APEREVZWAGDLMK-UHFFFAOYSA-N
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Description

The compound N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-fluorophenylsulfonamido)propanamide is a complex organic molecule that likely contains a bipyridine moiety linked to a sulfonamide group. The presence of fluorine suggests potential applications in medicinal chemistry due to the unique properties that fluorine atoms can impart to organic molecules, such as increased lipophilicity and metabolic stability.

Synthesis Analysis

While the specific synthesis of N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-fluorophenylsulfonamido)propanamide is not detailed in the provided papers, related synthesis methods can be inferred. For example, the cross-coupling of 3-bromopyridine with sulfonamides catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione suggests a potential pathway for introducing the pyridine moiety into the molecule . The synthesis of related compounds, such as 2-(2-fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, involves reactions between amphetamine derivatives and flurbiprofen , which could provide insights into the formation of the biphenyl and propanamide components of the target compound.

Molecular Structure Analysis

The molecular structure of the compound would likely exhibit characteristics such as strong intermolecular hydrogen bonding, as seen in the related compound N-(3-Thenoyl)fluorosulfonimide . This could lead to the formation of linear chains or other supramolecular structures, which could be significant for the compound's physical properties and reactivity.

Chemical Reactions Analysis

The compound's reactivity would be influenced by the functional groups present. The sulfonamide group is known for its potential to engage in various chemical reactions, including hydrogen bonding and electrostatic interactions. The presence of a bipyridine moiety could facilitate metal coordination, which might be useful in catalysis or material science applications. The fluorine atom could also affect the compound's reactivity, potentially making it a good leaving group in certain substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-fluorophenylsulfonamido)propanamide would be influenced by its molecular structure. The presence of fluorine could increase the compound's lipophilicity, which is important for drug design, as it can affect the ability of a compound to cross cell membranes . The bipyridine and sulfonamide groups could contribute to the compound's solubility and potential for forming crystalline structures, as seen in the related compounds .

Scientific Research Applications

TRPV1 Antagonism for Analgesic Activity

Research has explored derivatives of N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-fluorophenylsulfonamido)propanamide, particularly focusing on their role as TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists. These compounds, including 2-sulfonamidopyridine C-region analogs, have been systematically modified to yield highly potent TRPV1 antagonists. For instance, certain derivatives showed significant affinities and demonstrated strong analgesic activity in animal pain models, indicating their potential for the development of new analgesic drugs (Ann et al., 2016). This research signifies the compound's role in modulating pain pathways, highlighting its importance in scientific research focusing on pain management.

Dual Inhibitory Potential on FAAH and COX-2

A novel flurbiprofen analogue, closely related to the structure of N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-fluorophenylsulfonamido)propanamide, has been investigated for its dual inhibitory action against FAAH (Fatty Acid Amide Hydrolase) and COX-2 (Cyclooxygenase-2), potentially useful as analgesics. This compound exhibited competitive, reversible inhibition of FAAH and substrate-selective inhibition of COX activity, suggesting its application in managing pain and inflammation (Deplano et al., 2021).

Antagonism of Capsaicin Activation and Analgesic Efficacy

Further studies on derivatives of this compound have shown potent antagonism of TRPV1 activation by capsaicin, low pH, and elevated temperature, indicating their utility in developing treatments for conditions like neuropathic pain. These compounds have also demonstrated promising analgesic activity in animal models, further underscoring their potential in scientific research for therapeutic applications (Kim et al., 2018).

properties

IUPAC Name

3-[(2-fluorophenyl)sulfonylamino]-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3S/c21-17-5-1-2-6-19(17)29(27,28)25-11-9-20(26)24-13-15-7-8-18(23-12-15)16-4-3-10-22-14-16/h1-8,10,12,14,25H,9,11,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEREVZWAGDLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCCC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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